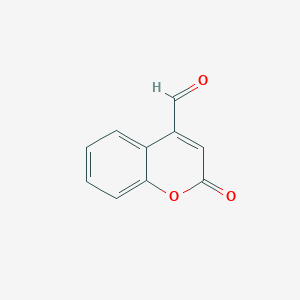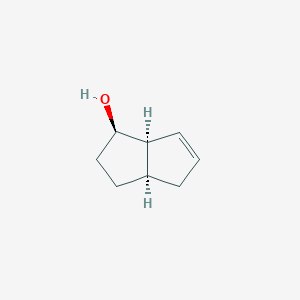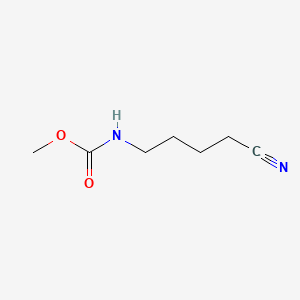
ethyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans (EBCC) is a cyclic ester compound with a molecular formula of C13H24O2. It is a colorless liquid at room temperature and has a sweet smell. EBCC is used in a variety of scientific research applications including drug development, medical research, and biochemistry. Its unique chemical structure and properties make it an ideal candidate for a variety of laboratory experiments.
Mécanisme D'action
EBCC is a cyclic ester compound, which means that it can be broken down into two parts: the carboxylic acid and the alcohol. The carboxylic acid portion of EBCC is responsible for its physiological effects. The carboxylic acid portion of EBCC can bind to certain proteins, enzymes, and other molecules in the body and affect their function. The alcohol portion of EBCC can also affect the function of proteins, enzymes, and other molecules in the body.
Biochemical and Physiological Effects
EBCC has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have anti-oxidant and anti-viral properties. Additionally, EBCC has been shown to have anti-bacterial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using EBCC in laboratory experiments is its versatility. It can be used in a variety of experiments and can be used as a starting material for the synthesis of a variety of drugs. Additionally, EBCC is relatively easy to obtain and is relatively inexpensive. The main limitation of using EBCC in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
For the use of EBCC in scientific research include its use in the development of new drugs and treatments. Additionally, EBCC could be used to study the biochemical and physiological effects of certain compounds on the human body. Additionally, EBCC could be used to study the effects of certain compounds on the environment. Finally, EBCC could be used to study the effects of certain compounds on the immune system.
Méthodes De Synthèse
EBCC can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol with a halide. This reaction produces the desired product, EBCC. Another method of synthesis is the Fischer esterification reaction, which involves the reaction of an acid and an alcohol. This method is often used to produce higher yields of EBCC.
Applications De Recherche Scientifique
EBCC is used in a variety of scientific research applications. It is used in drug development, medical research, and biochemistry. In drug development, EBCC is used as a starting material in the synthesis of a variety of drugs. In medical research, EBCC is used to study the effects of certain drugs on the human body. In biochemistry, EBCC is used to study the biochemical and physiological effects of certain compounds.
Propriétés
IUPAC Name |
ethyl 4-butylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEOFKSYWOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-butylcyclohexane-1-carboxylate, trans | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)


![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)





![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)